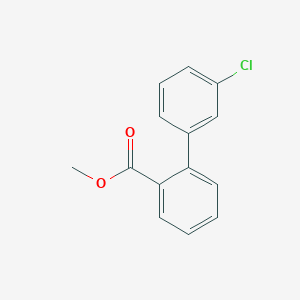

Methyl 2-(3-chlorophenyl)benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(3-chlorophenyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO2/c1-17-14(16)13-8-3-2-7-12(13)10-5-4-6-11(15)9-10/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOTSFKDBKHLVNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40362674 | |

| Record name | Methyl 2-(3-chlorophenyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40362674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773134-22-8 | |

| Record name | Methyl 3′-chloro[1,1′-biphenyl]-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=773134-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-(3-chlorophenyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40362674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for Benzoate (B1203000) Ester Formation

The synthesis of benzoate esters, including the target compound Methyl 2-(3-chlorophenyl)benzoate, is fundamentally rooted in well-established esterification reactions. These methods, while traditional, are subject to significant optimization to improve efficiency and yield.

Conventional Esterification Reactions and Mechanistic Optimizations

The most conventional route to benzoate esters is the Fischer-Speier esterification, a reaction that combines a carboxylic acid with an alcohol in the presence of an acid catalyst. mdpi.comnumberanalytics.com In the context of this compound, this would involve the reaction of 2-(3-chlorophenyl)benzoic acid with methanol (B129727).

The mechanism for this reaction is a reversible, multi-step process:

Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity. masterorganicchemistry.comuomustansiriyah.edu.iq

Nucleophilic Attack: A molecule of the alcohol (methanol) acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. numberanalytics.comuomustansiriyah.edu.iq

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, creating a good leaving group (water). masterorganicchemistry.com

Elimination: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester. masterorganicchemistry.comuwlax.edu

Deprotonation: The catalyst is regenerated by the removal of a proton from the protonated ester, yielding the final ester product. mdpi.com

Because Fischer esterification is an equilibrium process, optimization strategies are crucial for driving the reaction toward the product. masterorganicchemistry.comtcu.edu A primary method is to use a large excess of one of the reactants, typically the less expensive alcohol. masterorganicchemistry.comtcu.edu Another effective strategy is the removal of water as it is formed, which shifts the equilibrium to favor the ester product according to Le Chatelier's principle. uwlax.edutcu.edu

Acid-Catalyzed Approaches and Reaction Parameter Control

The choice and control of the acid catalyst are paramount in benzoate ester synthesis. While traditional homogeneous catalysts like sulfuric acid and p-toluenesulfonic acid are effective, they can present challenges in separation and can contribute to corrosion and waste. dergipark.org.trgoogle.com

Modern approaches focus on heterogeneous solid acid catalysts, such as ion-exchange resins, zeolites, and metal-supported acids, which offer easier separation, potential for recycling, and often a cleaner reaction profile. dergipark.org.trmdpi.com For instance, a study on the esterification of benzoic acid demonstrated that a deep eutectic solvent (DES) composed of p-TSA and BTEAC showed higher catalytic activity than the commonly used Amberlyst 15 ion-exchange resin. dergipark.org.tr Another study highlighted the first-time use of a titanium-zirconium solid acid for the direct condensation of benzoic acid and methanol without other auxiliary acids. mdpi.com

Reaction parameters such as temperature significantly influence the rate and conversion percentage. Increasing the temperature generally accelerates the reaction, but must be controlled to avoid side reactions. numberanalytics.comdergipark.org.tr

| Catalyst | Alcohol | Temperature (°C) | Conversion (%) | Reference |

|---|---|---|---|---|

| Deep Eutectic Solvent (DES) | Ethanol | 75 | 88.3 | dergipark.org.tr |

| Deep Eutectic Solvent (DES) | Butanol | 75 | 87.8 | dergipark.org.tr |

| Ionic Liquid | Ethanol | 65 | 19.6 | dergipark.org.tr |

| Amberlyst 15 | Ethanol | 55 | 6.9 | dergipark.org.tr |

| Zr/Ti Solid Acid | Methanol | N/A | 84.1 (recycled catalyst) | mdpi.com |

Advanced Synthetic Strategies for Chlorophenyl Benzoate Scaffolds

Beyond direct esterification, advanced synthetic methods are employed to construct the core biaryl structure of chlorophenyl benzoates. These strategies offer alternative pathways that can be advantageous for creating complex or highly substituted analogs.

Ring-Opening Reactions of Heterocyclic Precursors

The synthesis of complex cyclic systems can sometimes be achieved through cascade reactions involving the ring-opening of a heterocyclic precursor followed by a ring-closing step. For instance, one-step syntheses of pyrido-benzodiazepine backbones have been developed through the ring-opening hydrolysis of benzimidazole (B57391) salts, followed by an intramolecular C-H bond activation. nih.govresearchgate.net This type of ring-opening/ring-closure strategy represents an advanced approach for building complex molecular frameworks. Another example involves the preparation of 2-phenyl-4-benzylidene oxazol-5(4H)-one through a cyclization reaction, which can then be reacted with other nucleophiles. ijpbs.com While not a direct synthesis of the target molecule, these methods illustrate the potential of using heterocyclic intermediates to construct elaborate aromatic structures like those found in substituted biaryl benzoates.

Nucleophilic Substitution Reactions in Compound Elaboration

Nucleophilic substitution on an aromatic ring (SNAr) is a powerful tool for forming carbon-carbon or carbon-heteroatom bonds, essential for building the 2-(3-chlorophenyl)benzoate scaffold. masterorganicchemistry.com The SNAr mechanism typically requires an aromatic ring activated by electron-withdrawing groups (such as a nitro group) positioned ortho or para to a good leaving group (like a halide). masterorganicchemistry.comlibretexts.org The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate. libretexts.org

Kinetic studies on the nucleophilic substitution of Y-substituted phenyl X-substituted benzoates provide insight into how electronic effects influence reactivity. The rate of reaction is highly dependent on the electronic nature of the substituents in both the acyl portion and the leaving group. Electron-withdrawing groups on the leaving group generally increase the reaction rate. psu.edu This principle can be applied to the synthesis of the 2-(3-chlorophenyl)benzoic acid precursor, potentially via the coupling of a chlorophenyl nucleophile with a suitably activated benzoic acid derivative.

| Substituent (Y) in Leaving Group | Rate Constant (kN, M-1s-1) | Reference |

|---|---|---|

| 3,4-(NO2)2 | 98.9 | psu.edu |

| 4-COMe | 3.27 | psu.edu |

| 4-MeO | 0.389 | psu.edu |

Microwave-Assisted Synthetic Protocols for Enhanced Efficiency

Microwave-assisted organic synthesis has emerged as a green chemistry technique that can dramatically reduce reaction times and improve yields compared to conventional heating methods. uwlax.eduajrconline.org This technology is applicable to esterification and other reactions used to prepare chlorophenyl benzoate scaffolds. The use of microwave irradiation can accelerate reaction rates by efficiently transferring energy directly to the polar reagents in the mixture. ajrconline.org

For example, the synthesis of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid was achieved in just 5 minutes under 600W microwave irradiation. nih.gov In another study, 4-formyl-2-methoxyphenyl-4-chlorobenzoate was synthesized using microwave irradiation, with the yield being highly dependent on the applied microwave power. This highlights the ability of microwave protocols to enhance efficiency, often leading to higher yields in significantly shorter timeframes. fip.org

| Microwave Power (Watts) | Yield (%) | Reference |

|---|---|---|

| 120 | 89.09 | fip.org |

| 200 | 72.78 | fip.org |

| 400 | 34.49 | fip.org |

Considerations for Scalable and Pilot Plant Synthesis

The transition from laboratory-scale synthesis to pilot plant and large-scale production of this compound requires careful consideration of several factors to ensure safety, efficiency, and consistency. While specific process development data for this exact molecule is not extensively published, principles derived from the synthesis of structurally similar compounds, such as substituted methyl benzoates, offer valuable insights.

Key considerations for the scalable synthesis of aromatic esters often revolve around managing reaction exotherms, controlling reagent addition, and optimizing product isolation and purification. For instance, in the pilot plant synthesis of Methyl 2-bromo-6-chlorobenzoate, a compound with a sterically hindered acid precursor, vigilant temperature control was identified as a critical parameter. researchgate.net The o-lithiation step, a common strategy for creating such substituted aromatics, can initiate an exothermic benzyne (B1209423) decomposition pathway at temperatures as low as -70 °C. researchgate.net In a pilot plant setting, standard jacket cooling was sufficient to maintain batch temperatures at -75 °C, but controlling the heat from exothermic reagent additions required the direct injection of liquid nitrogen into the process vessel. researchgate.net

Esterification of the corresponding carboxylic acid is another crucial step. While numerous methods exist, for large-scale production, the choice often depends on cost, availability of reagents, and ease of work-up. A common industrial method involves the reaction of the carboxylic acid with an alcohol (in this case, methanol) under acidic catalysis. However, for more sensitive or sterically hindered substrates, alternative methods like using methyl iodide with a base such as potassium carbonate may be employed, as was done for Methyl 2-bromo-6-chlorobenzoate. researchgate.net

Finally, purification at scale must be robust and repeatable. Crystallization is a preferred method for achieving high purity. The development of a scalable crystallization process involves optimizing solvent systems, cooling profiles, and agitation to control crystal size and shape, which are crucial for filtration and drying efficiency. researchgate.net

Table 1: Key Considerations in Pilot Plant Synthesis

| Parameter | Challenge | Potential Solution |

| Reaction Temperature | Exothermic reactions (e.g., lithiation, acylation) can lead to runaway reactions and side-product formation. | Use of appropriate cooling systems (jacket cooling, liquid nitrogen injection); controlled rate of reagent addition. researchgate.net |

| Reagent Stoichiometry | Precise control is needed to maximize yield and minimize impurities. | Automated dosing systems; in-process controls (e.g., HPLC, GC) to monitor reaction progress. |

| Solvent Selection | Must balance solubility, reaction performance, safety (flashpoint), environmental impact, and ease of recovery. | Use of solvent selection guides; process modeling to evaluate solvent effects and recovery options. |

| Product Isolation | Efficient separation from the reaction mixture is required. | Optimization of extraction, distillation, or crystallization processes. researchgate.net |

| Purification | Achieving desired product purity consistently. | Developing robust crystallization protocols with defined parameters for solvent, temperature, and cooling rate. researchgate.net |

| Process Safety | Handling of potentially hazardous reagents and managing exotherms. | Thorough process hazard analysis (PHA); implementation of appropriate safety interlocks and emergency procedures. |

Derivatization Strategies for Functionalization and Analog Generation

This compound serves as a versatile scaffold for the generation of analogs through various derivatization strategies. Functionalization can be targeted at the ester moiety or the aromatic rings, allowing for systematic modification of the molecule's physicochemical properties.

The most direct derivatization involves the transformation of the methyl ester group.

Hydrolysis: Saponification of the ester using a base like sodium hydroxide (B78521) or potassium hydroxide yields the corresponding carboxylic acid, 2-(3-chlorophenyl)benzoic acid. This acid is a key intermediate, opening the door to a wide range of further modifications.

Amidation: The resulting carboxylic acid can be converted to an acyl chloride (e.g., using thionyl chloride) and subsequently reacted with various primary or secondary amines to generate a library of amides. chemistrysteps.com Alternatively, direct amidation of the ester with an amine (aminolysis) can be achieved, though this often requires harsher conditions due to the poor leaving group nature of the methoxide (B1231860) ion. chemistrysteps.comresearchgate.net

Transesterification: Reaction with a different alcohol under acidic or basic catalysis can replace the methyl group with other alkyl or aryl groups, modulating properties like solubility and metabolic stability.

Reduction: The ester can be reduced to the corresponding primary alcohol, 2-(3-chlorophenyl)phenylmethanol, using powerful reducing agents like lithium aluminum hydride. This introduces a new functional group for further chemical transformations.

Functionalization of the aromatic rings provides another avenue for analog generation. The presence of the chlorine atom and the ester group influences the regioselectivity of electrophilic aromatic substitution reactions. The biphenyl (B1667301) system can be targeted for reactions such as:

Nitration: Introduction of a nitro group, which can then be reduced to an amine, providing a handle for further functionalization.

Halogenation: Introduction of additional halogen atoms (e.g., bromine, iodine) can be used to tune electronic properties or serve as points for cross-coupling reactions.

Sulfonation: Reaction with fuming sulfuric acid can introduce a sulfonic acid group, drastically increasing water solubility.

A prominent example of using similar building blocks for analog generation is in the synthesis of 2,3-benzodiazepine derivatives, which are known for their activity as AMPA receptor antagonists. nih.gov The synthesis often starts from substituted benzoic acids which are converted to ketoesters and then cyclized with hydrazine (B178648) hydrate (B1144303) to form the benzodiazepine (B76468) core. nih.gov This illustrates how the core structure of a substituted benzoate can be a precursor to more complex heterocyclic systems.

Reaction Mechanism Elucidation of Key Transformations

The hydrolysis of this compound, particularly under alkaline conditions, is a fundamental transformation. The mechanism for the hydrolysis of benzoate esters is well-studied and typically proceeds via a bimolecular acyl-oxygen cleavage pathway (BAc2). stackexchange.com

The BAc2 mechanism involves the following steps:

Nucleophilic Attack: A hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is typically the rate-determining step.

Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient, negatively charged tetrahedral intermediate. The stability of this intermediate influences the reaction rate.

Collapse of the Intermediate: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the methoxide ion (CH₃O⁻), which is the leaving group.

Proton Transfer: In the final, rapid step, the strongly basic methoxide ion deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and methanol. stackexchange.com

Solvent effects also play a crucial role. The rate of alkaline hydrolysis of methyl-substituted benzoates generally decreases as the percentage of an organic cosolvent (like dioxane or DMF) in an aqueous solution increases. zenodo.org This is because the transition state is more charged than the reactants, and a decrease in solvent polarity (by adding an organic cosolvent) destabilizes this transition state, thus slowing the reaction. zenodo.org

In some cases, particularly with sterically hindered esters like methyl 2,4,6-trimethylbenzoate, an alternative mechanism, bimolecular alkyl-oxygen cleavage (BAl2), can occur. stackexchange.com In this SN2-type mechanism, the hydroxide ion attacks the methyl carbon instead of the carbonyl carbon, leading to the displacement of the carboxylate as the leaving group. stackexchange.com For this compound, while there is some steric hindrance from the ortho-substituted phenyl ring, the BAc2 pathway is still expected to be the dominant mechanism.

Table 2: Factors Influencing Alkaline Hydrolysis of Benzoate Esters

| Factor | Effect on Rate | Mechanistic Rationale |

| Electron-Withdrawing Substituents | Increase | Stabilize the negative charge on the tetrahedral intermediate and increase the electrophilicity of the carbonyl carbon. rsc.orgsemanticscholar.org |

| Electron-Donating Substituents | Decrease | Destabilize the tetrahedral intermediate and decrease the electrophilicity of the carbonyl carbon. semanticscholar.org |

| Steric Hindrance (ortho-substituents) | Decrease (for BAc2) | Hinder the approach of the nucleophile to the carbonyl carbon. May promote the BAl2 mechanism in extreme cases. stackexchange.com |

| Solvent Polarity | Increase (in more polar solvents) | The transition state is highly polar and is stabilized by polar solvents, lowering the activation energy. zenodo.org |

The reaction of this compound with an amine, known as aminolysis, results in the formation of an amide. This transformation is generally less favorable than hydrolysis because the methoxide leaving group is a weaker base (and thus a better leaving group) than the conjugate base of the incoming amine nucleophile. chemistrysteps.com Consequently, the reaction often requires elevated temperatures.

Computational and kinetic studies on the aminolysis of methyl benzoate with ammonia (B1221849) and other amines have shown that the reaction proceeds through a stepwise mechanism involving a tetrahedral intermediate, similar to hydrolysis. researchgate.netnih.gov A concerted mechanism, where bond formation and bond breaking occur simultaneously, is generally considered to have a higher activation energy. nih.gov

The stepwise mechanism for aminolysis involves:

Nucleophilic Attack: The amine attacks the carbonyl carbon to form a zwitterionic tetrahedral intermediate (T+/-).

Proton Transfer: This intermediate is unstable and must undergo proton transfer. A second molecule of the amine can act as a general base, accepting a proton from the nitrogen atom to form a more stable anionic tetrahedral intermediate (T⁻). This proton-transfer process is often crucial for the reaction to proceed. researchgate.net

Leaving Group Expulsion: The anionic intermediate collapses, expelling the methoxide ion (CH₃O⁻) to form the amide product.

Final Proton Transfer: The liberated methoxide ion deprotonates the protonated amine (formed in step 2) in a final, rapid acid-base reaction.

Beyond hydrolysis and aminolysis, the structure of this compound allows for other transformations.

Reduction: The ester functionality can be reduced. Using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like THF or diethyl ether would reduce the ester to a primary alcohol, [2-(3-chlorophenyl)phenyl]methanol. The mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon, forming a tetrahedral intermediate which then collapses to release a methoxide-aluminum species and an aldehyde. The aldehyde is then rapidly reduced further to the primary alcohol.

Oxidation: The aromatic rings are generally stable to oxidation, but under forceful conditions, they can be cleaved. A more synthetically relevant oxidation is the Baeyer-Villiger oxidation, although this is a reaction of ketones, not esters. However, if the core structure were modified to a ketone (e.g., 2-benzoyl-3'-chlorobiphenyl), it could undergo a Baeyer-Villiger rearrangement. This reaction involves the oxidation of a ketone to an ester using a peroxyacid (like m-CPBA). wiley-vch.demvpsvktcollege.ac.in The mechanism involves the migration of one of the groups attached to the carbonyl carbon to an oxygen atom, with a predictable migratory aptitude (tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl). mvpsvktcollege.ac.in

Rearrangement Reactions: While this compound itself is not prone to common named rearrangements, its derivatives could be. For instance, if the ester were converted to a hydroxamic acid and subjected to acidic conditions, it could undergo a Lossen rearrangement. Similarly, conversion to a carboxylic acid and then to an acyl azide (B81097) could set the stage for a Curtius rearrangement, providing a pathway to an amine via an isocyanate intermediate. The Beckmann rearrangement is another possibility if a derivative, such as an oxime of a related ketone, is prepared. libretexts.orgmsu.edu These rearrangements are powerful tools in organic synthesis for altering the carbon skeleton or introducing new functional groups. wiley-vch.de

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For Methyl 2-(3-chlorophenyl)benzoate, the spectrum is predicted to show distinct signals for the aromatic protons and the methyl ester protons.

The eight aromatic protons are in unique chemical environments and are expected to appear in the range of δ 7.0-8.0 ppm. youtube.commodgraph.co.uk The signals will exhibit complex splitting patterns (multiplets) due to spin-spin coupling between adjacent protons. Protons on the benzoate (B1203000) ring are influenced by the electron-withdrawing ester group, while protons on the chlorophenyl ring are influenced by the chloro-substituent. The methoxy (B1213986) group (-OCH₃) protons are highly shielded and are expected to appear as a sharp singlet at approximately δ 3.8-3.9 ppm. wisc.edu

Table 1: Predicted ¹H NMR Data for this compound

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.0 - 8.0 | Multiplet (m) | 8H | Aromatic Protons (Ar-H) |

| 3.8 - 3.9 | Singlet (s) | 3H | Methyl Protons (-OCH₃) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy details the carbon framework of a molecule. Due to the lack of symmetry, this compound is expected to show 14 distinct signals for its 14 carbon atoms.

The carbonyl carbon of the ester group is the most deshielded and is predicted to appear in the δ 165-175 ppm region. libretexts.org The twelve aromatic carbons will resonate between δ 125-150 ppm. libretexts.org The specific shifts depend on the attached substituent; for instance, the carbon bearing the chlorine atom (C-Cl) and the carbons attached to the other ring (quaternary carbons) will have characteristic chemical shifts. The methoxy carbon (-OCH₃) signal is anticipated to be around δ 50-60 ppm. acs.org

Table 2: Predicted ¹³C NMR Data for this compound

| Predicted Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 165 - 175 | Ester Carbonyl (C=O) |

| 125 - 150 | Aromatic Carbons (C-Ar) |

| 50 - 60 | Methyl Carbon (-OCH₃) |

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is particularly useful for identifying polar functional groups. The spectrum of this compound is expected to be dominated by a strong, sharp absorption from the ester carbonyl (C=O) stretch. Because the ester is conjugated to an aromatic ring, this peak is predicted to appear between 1715 and 1730 cm⁻¹. spectroscopyonline.comorgchemboulder.com

Other key absorptions include C-O stretching vibrations of the ester group, which typically appear as two strong bands in the 1000-1300 cm⁻¹ region. spectroscopyonline.com Aromatic C=C stretching vibrations will produce several bands in the 1400-1600 cm⁻¹ range, while aromatic C-H stretching will be observed just above 3000 cm⁻¹. orgchemboulder.comvscht.cz The C-Cl stretching vibration is expected to produce a medium to strong band in the 550-850 cm⁻¹ region. libretexts.org

Table 3: Predicted FT-IR Absorption Bands for this compound

| Predicted Wavenumber (cm⁻¹) | Vibration Type |

|---|---|

| 3000 - 3100 | Aromatic C-H Stretch |

| 1715 - 1730 | Ester C=O Stretch |

| 1400 - 1600 | Aromatic C=C Stretch |

| 1000 - 1300 | Ester C-O Stretch |

| 550 - 850 | C-Cl Stretch |

Fourier-Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is complementary to FT-IR, as it is more sensitive to non-polar bonds and symmetric vibrations. wikipedia.org For this compound, the aromatic ring vibrations are expected to be prominent in the Raman spectrum.

Strong signals are predicted for the aromatic C=C stretching modes around 1600 cm⁻¹. researchgate.net The biphenyl (B1667301) linkage (C-C stretch between the two rings) should also give rise to a characteristic signal, often observed around 1280 cm⁻¹. researchgate.net Symmetrical breathing modes of the phenyl rings, typically near 1000 cm⁻¹, are also expected to be strong. researchgate.net While the C=O stretch is visible, it is generally less intense in Raman than in IR spectra.

Table 4: Predicted FT-Raman Shifts for this compound

| Predicted Raman Shift (cm⁻¹) | Vibration Type |

|---|---|

| ~3065 | Aromatic C-H Stretch |

| ~1600 | Aromatic C=C Stretch |

| ~1280 | Inter-ring C-C Stretch |

| ~1000 | Aromatic Ring Breathing |

X-ray Crystallography for Definitive Solid-State Structure Determination

A key structural parameter for biphenyl derivatives is the dihedral angle between the two aromatic rings. nih.govmanchester.ac.uk This angle is a result of the balance between steric hindrance from the ortho-substituents and the electronic effects favoring planarity for π-conjugation. westmont.edu For this compound, with substituents at the 2- and 3'- positions, a twisted conformation is expected. utah.edu X-ray analysis would precisely determine this angle, as well as confirm the crystal system, space group, and unit cell dimensions.

Table 5: Information Obtainable from X-ray Crystallography of this compound

| Parameter | Description |

|---|---|

| Crystal System | The crystal lattice system (e.g., monoclinic, orthorhombic). |

| Space Group | The symmetry group of the crystal. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Z Value | The number of molecules per unit cell. |

| Bond Lengths/Angles | Precise measurements of all interatomic distances and angles. |

| Dihedral Angle | The angle of twist between the two phenyl rings. |

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry is an indispensable analytical tool for determining the molecular weight and elucidating the structure of unknown compounds. By ionizing a sample and separating the resulting ions based on their mass-to-charge ratio (m/z), a unique spectral fingerprint is generated. The fragmentation pattern observed in the mass spectrum provides a roadmap to the molecule's constituent parts. For this compound, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Resolution Mass Spectrometry (HRMS) are particularly informative.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. In this technique, the compound is first volatilized and separated from other components in a gaseous mobile phase. Upon entering the mass spectrometer, it is typically subjected to electron ionization (EI), a high-energy process that dislodges an electron to form a molecular ion (M⁺•) and induces predictable bond cleavages, yielding a characteristic fragmentation pattern.

Molecular Ion (M⁺•): The molecular formula for this compound is C₁₄H₁₁ClO₂. The nominal molecular weight is 246 g/mol . The mass spectrum is expected to show a molecular ion peak at m/z 246. A crucial diagnostic feature for chlorinated compounds is the presence of an isotopic peak at M+2. Due to the natural abundance of the ³⁷Cl isotope (approximately 32.5% relative to ³⁵Cl), a peak at m/z 248 with roughly one-third the intensity of the m/z 246 peak is anticipated, confirming the presence of a single chlorine atom.

Predicted Fragmentation Pathways: The primary fragmentation of this compound under electron ionization is expected to occur at the ester functional group and the biphenyl linkage.

Loss of Methoxy Radical (•OCH₃): A common fragmentation pathway for methyl esters is the cleavage of the C-O bond, resulting in the loss of a methoxy radical (•OCH₃, 31 Da). nih.gov This would produce a highly stable 3-chlorobiphenyl-2-carbonylium ion at m/z 215. This fragment is often prominent and can be the base peak.

Loss of Chlorine Radical (•Cl): The molecule may lose a chlorine radical (•Cl, 35 Da) to form a fragment ion at m/z 211.

Cleavage of the Biphenyl Bond: Fragmentation can occur at the C-C bond connecting the two phenyl rings. This could lead to the formation of a chlorophenyl cation at m/z 111 and a corresponding methyl benzoate radical, or a methyl benzoyl cation at m/z 135 and a chlorophenyl radical. The charged fragments [C₆H₄Cl]⁺ (m/z 111) and [C₈H₇O₂]⁺ (m/z 135) would likely be observed.

Further Fragmentation: The primary acylium ion at m/z 215 can undergo further fragmentation by losing a molecule of carbon monoxide (CO, 28 Da) to yield a chlorobiphenylyl cation at m/z 187. nih.gov The phenyl cation at m/z 77 is also a common fragment in the mass spectra of aromatic compounds. youtube.com

Predicted GC-MS Fragmentation Data

| m/z (mass/charge) | Proposed Ion Formula | Proposed Fragmentation Pathway |

|---|---|---|

| 246 / 248 | [C₁₄H₁₁³⁵Cl O₂]⁺• / [C₁₄H₁₁³⁷Cl O₂]⁺• | Molecular Ion (M⁺•) and its ³⁷Cl isotope peak |

| 215 / 217 | [C₁₃H₈³⁵Cl O]⁺ / [C₁₃H₈³⁷Cl O]⁺ | [M - •OCH₃]⁺ |

| 211 | [C₁₄H₁₁O₂]⁺ | [M - •Cl]⁺ |

| 187 / 189 | [C₁₂H₈³⁵Cl]⁺ / [C₁₂H₈³⁷Cl]⁺ | [M - •OCH₃ - CO]⁺ |

| 152 | [C₁₂H₈]⁺• | [M - Cl - CO - CH₃]⁺• or loss of chlorophenyl group |

| 135 | [C₈H₇O₂]⁺ | Cleavage of biphenyl bond, formation of methyl benzoyl cation |

| 111 / 113 | [C₆H₄³⁵Cl]⁺ / [C₆H₄³⁷Cl]⁺ | Cleavage of biphenyl bond, formation of chlorophenyl cation |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio of an ion with extremely high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact elemental composition of the molecular ion and its fragments. nih.gov While standard mass spectrometry can identify a fragment at a nominal mass of, for example, m/z 152, HRMS can distinguish between different possible formulas that add up to this integer mass.

For this compound, HRMS would be instrumental in unequivocally confirming the identity of the fragments predicted in the GC-MS analysis. By comparing the experimentally measured exact mass with the theoretically calculated mass for a proposed formula, the elemental composition of each ion can be validated. This is particularly useful for distinguishing between fragments that may have the same nominal mass but differ in their atomic makeup.

Theoretical Exact Masses for Predicted Fragments of this compound

| Proposed Ion Formula | Theoretical Exact Mass (Da) |

|---|---|

| [C₁₄H₁₁³⁵ClO₂]⁺• | 246.04476 |

| [C₁₄H₁₁³⁷ClO₂]⁺• | 248.04181 |

| [C₁₃H₈³⁵ClO]⁺ | 215.02634 |

| [C₁₃H₈³⁷ClO]⁺ | 217.02339 |

| [C₁₄H₁₁O₂]⁺ | 211.07591 |

| [C₁₂H₈³⁵Cl]⁺ | 187.03145 |

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of a molecule at the electronic level. By solving approximations of the Schrödinger equation, these methods can elucidate a wide range of molecular properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. ufv.brresearchgate.net It is frequently employed to determine a molecule's most stable three-dimensional arrangement, known as geometry optimization. This process systematically alters the geometry to find the minimum energy conformation on the potential energy surface. For Methyl 2-(3-chlorophenyl)benzoate, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(2d,2p), would be used to predict key structural parameters. researchgate.net

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C-Cl | ~1.75 Å |

| Bond Length | C=O | ~1.21 Å |

| Bond Length | C-O (Ester) | ~1.35 Å |

| Bond Angle | O=C-O | ~123° |

| Dihedral Angle | Phenyl-Phenyl | ~50-60° |

Note: The values in this table are representative and based on typical results for similar functional groups from DFT calculations.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. The HOMO acts as an electron donor, while the LUMO is the electron acceptor. growingscience.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and its tendency to undergo electronic transitions. growingscience.comresearchgate.net

A small energy gap suggests that the molecule can be easily excited, which is relevant for predicting its absorption spectrum and potential as a material in organic electronics. growingscience.com In this compound, the HOMO is expected to be distributed primarily over the phenyl rings, while the LUMO would likely be localized on the benzoate (B1203000) moiety, particularly the carbonyl group. An analysis of these orbitals helps to understand intramolecular charge transfer, where absorption of energy can promote an electron from the HOMO to the LUMO. nih.gov It's important to note that the lowest energy electronic transition does not always correspond exclusively to the HOMO-LUMO transition, as other electronic states and interactions can play a significant role. chemrxiv.org

Table 2: Representative Frontier Orbital Energies

| Parameter | Typical Calculated Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -6.5 to -7.5 | Indicates electron-donating ability |

| LUMO Energy | -1.0 to -2.0 | Indicates electron-accepting ability |

| Energy Gap (ΔE) | 4.5 to 5.5 | Correlates with chemical stability and electronic transition energy |

Note: These energy values are illustrative for a molecule of this type.

Natural Bond Orbital (NBO) analysis is a theoretical method that examines charge delocalization and intramolecular interactions within a molecule. nih.gov It provides insight into the stability arising from hyperconjugative interactions, which are stabilizing effects caused by the interaction of electrons in a filled bonding orbital with an adjacent empty antibonding orbital. researchgate.netresearchgate.net

For this compound, NBO analysis would identify key donor-acceptor interactions. For example, it could quantify the delocalization of lone pair electrons from the oxygen atoms of the ester group or the chlorine atom into the antibonding (σ* or π*) orbitals of the aromatic rings. The strength of these interactions is measured by the second-order perturbation energy, E(2). Higher E(2) values signify stronger interactions and greater molecular stability. researchgate.net

Table 3: Hypothetical NBO Analysis Results for Key Interactions

| Donor NBO | Acceptor NBO | Interaction Type | E(2) (kcal/mol) |

|---|---|---|---|

| LP(O) carbonyl | π(C-C) phenyl | π-conjugation | 20-30 |

| LP(Cl) | σ(C-C) phenyl | Hyperconjugation | 1-3 |

| π(C-C) phenyl | π*(C=O) | π-conjugation | 15-25 |

Note: LP denotes a lone pair. The E(2) values are typical estimates for such interactions.

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule. researchgate.net It illustrates the charge distribution by color-coding the electrostatic potential on the molecule's surface. Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are favorable for nucleophilic attack. researchgate.net

In this compound, the MEP map would show a significant negative potential around the carbonyl oxygen atom due to its high electronegativity and lone pairs. The chlorine atom would also contribute to a region of negative potential. Conversely, positive potential would be concentrated on the hydrogen atoms of the aromatic rings.

Fukui functions provide a more quantitative measure of local reactivity, indicating how the electron density at a specific point in a molecule changes with the addition or removal of an electron. This helps to precisely identify the most likely sites for electrophilic, nucleophilic, and radical attacks.

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions (NCIs) are crucial for understanding how molecules interact with each other in condensed phases, influencing properties like crystal packing and boiling points. The NCI analysis, often visualized using the Reduced Density Gradient (RDG), helps to identify and characterize these weak interactions. scielo.org.mxmdpi.com

The RDG method generates 3D isosurfaces that highlight regions of non-covalent interactions. The color of the isosurface indicates the nature and strength of the interaction:

Blue: Strong attractive interactions (e.g., hydrogen bonds).

Green: Weak van der Waals interactions. mdpi.com

Red: Strong repulsive interactions (e.g., steric clashes). mdpi.com

For this compound, an NCI analysis would reveal van der Waals forces between the phenyl rings and potential weak C-H···O or C-H···π interactions that stabilize the molecular crystal. scielo.org.mx

Molecular Modeling and Simulation Approaches

Beyond static quantum chemical calculations, molecular modeling encompasses a range of simulation techniques to study the dynamic behavior of molecules. Molecular dynamics (MD) simulations, for example, can model the movement of atoms in a molecule over time, providing insights into its conformational flexibility and interactions with its environment, such as a solvent or a biological receptor. acs.org

While specific docking studies for this compound are not prominent, related structures like chlorophenyl-benzodiazepine analogues have been studied using molecular modeling to predict their binding orientation within biological targets like AMPA receptors. nih.govnih.gov Such approaches could theoretically be applied to this compound to explore its potential interactions with enzymes or receptors, guiding the design of new molecules with specific biological activities.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for predicting the binding affinity and mode of interaction between a potential drug candidate and its biological target. The process involves sampling a vast number of orientations and conformations of the ligand within the receptor's binding site and scoring them to identify the most stable complex.

A thorough search of scientific databases did not yield any molecular docking studies specifically performed on This compound . While studies on other biphenyl (B1667301) derivatives exist, showing their potential as inhibitors for targets like HIV-1 reverse transcriptase or as angiotensin II receptor antagonists, no such data is available for this particular compound. tandfonline.comnih.gov Therefore, there are no research findings or data tables detailing its ligand-target interactions to report.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. For a flexible molecule like a biphenyl derivative, MD simulations can reveal its conformational landscape—the different shapes it can adopt—and the stability of these conformations. beilstein-journals.orgaip.org When a ligand is docked into a receptor, MD simulations can further assess the stability of the ligand-receptor complex, providing insights into how the molecules interact and fluctuate in a dynamic environment. tandfonline.com

No molecular dynamics simulation studies specifically investigating the conformational analysis or binding stability of This compound have been published in the available literature. Research has been conducted on the dynamics of the parent biphenyl molecule and other derivatives to understand their rotational barriers and behavior in various solvents, but these findings cannot be directly extrapolated to the titled compound. aip.orgbenthamopenarchives.commdpi.com Consequently, no data on its conformational preferences or binding stability is available.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By analyzing a dataset of molecules with known activities, QSAR models can be developed to predict the activity of new, untested compounds. These models use molecular descriptors (numerical representations of chemical and physical properties) to build a mathematical equation that correlates the structure with the activity. nih.govnih.gov

A review of the literature indicates that no QSAR models have been developed or published that include This compound in their training or test sets. Numerous QSAR studies have been successfully performed on various classes of biphenyl derivatives to guide the design of potent molecules, such as aromatase inhibitors and angiotensin II receptor antagonists. nih.govnih.gov However, without being part of such a study, no predictive modeling data or associated statistics for This compound can be provided.

Structure Activity Relationship Sar Studies of Chlorophenyl Benzoate Scaffolds

Influence of Substituent Position and Electronic Effects on Biological Activity

The position and electronic nature of substituents on the chlorophenyl benzoate (B1203000) backbone are pivotal in determining the molecule's interaction with biological targets. The electronic effects of substituents can be broadly categorized into inductive effects and resonance effects. libretexts.org Inductive effects are transmitted through sigma bonds, while resonance effects involve the delocalization of pi electrons. libretexts.org These effects can alter the electron density at various points in the molecule, thereby influencing its reactivity and binding affinity to a receptor. libretexts.orgfrontiersin.org

Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can significantly impact the biological activity of a compound. libretexts.orgnih.gov For instance, the presence of an EWG like a nitro group (-NO2) or a halogen like chlorine (-Cl) can decrease the electron density on the aromatic ring, making it less susceptible to electrophilic attack. libretexts.orglibretexts.org Conversely, an EDG like a methoxy (B1213986) group (-OCH3) or an amino group (-NH2) increases the electron density. libretexts.orgnih.gov

| Substituent | Position | Electronic Effect | Impact on Reactivity |

| -Cl | Meta | Electron-withdrawing (inductive) | Deactivates the ring towards electrophilic substitution. libretexts.orglibretexts.org |

| -NO2 | Para | Strong electron-withdrawing | Decreases electron density, potentially affecting binding affinity. libretexts.orgnih.gov |

| -OCH3 | Para | Electron-donating (resonance) | Increases electron density, potentially enhancing binding affinity. libretexts.orgnih.gov |

| -CH3 | Para | Electron-donating (inductive) | Activates the ring towards electrophilic substitution. libretexts.org |

Role of Steric Factors and Lipophilicity in Molecular Design

Lipophilicity, often quantified by the logarithm of the octanol-water partition coefficient (LogP), is a crucial determinant of a drug's pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME). researchgate.netnih.gov A molecule must possess a balanced lipophilicity to effectively traverse cellular membranes (which are lipid-based) while maintaining sufficient solubility in aqueous environments like the bloodstream. researchgate.netnih.gov

| Parameter | Influence on Biological Activity |

| Steric Hindrance | Can impede or enhance binding to a target receptor depending on the specific interactions. ijpras.com |

| Lipophilicity (LogP) | Affects membrane permeability, solubility, and overall pharmacokinetic profile. researchgate.netnih.gov |

| Molecular Weight | Often correlated with lipophilicity and can influence transport and binding. mdpi.com |

| Molecular Shape | The three-dimensional conformation is critical for a precise fit with the biological target. nih.gov |

Design Principles for Modulating Biological Potency and Selectivity

The insights gained from SAR studies provide a rational basis for designing new molecules with improved potency and selectivity. numberanalytics.comnumberanalytics.com Potency refers to the concentration of a drug required to produce a specific effect, while selectivity refers to its ability to interact with a specific target over others.

Key design principles derived from SAR studies on chlorophenyl benzoate and related scaffolds include:

Systematic Modification: Altering one substituent at a time to systematically probe its effect on activity. nih.gov

Isosteric Replacement: Replacing a functional group with another that has similar steric and electronic properties to investigate the importance of that group.

Scaffold Hopping: Replacing the core chlorophenyl benzoate structure with a different scaffold while maintaining the key pharmacophoric features to explore new chemical space. numberanalytics.com

Conformational Restriction: Introducing structural elements that limit the flexibility of the molecule to lock it into a more active conformation.

By applying these principles, medicinal chemists can rationally design new analogs of "Methyl 2-(3-chlorophenyl)benzoate" with potentially enhanced biological profiles. For example, replacing the chlorine atom with other halogens (F, Br, I) or with other electron-withdrawing groups could modulate the electronic properties and lipophilicity, leading to changes in potency. Similarly, modifying the methyl ester to other esters or amides could alter both steric and lipophilic characteristics.

Application of SAR in Rational Drug Design and Optimization

The ultimate goal of SAR studies is to guide the rational design and optimization of lead compounds into clinical candidates. numberanalytics.comresearchgate.net By building a comprehensive SAR model, researchers can predict the activity of novel, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates and reducing the time and cost of drug discovery. ijpras.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) models are a powerful extension of SAR, where statistical methods are used to correlate physicochemical properties of compounds with their biological activities. ijpras.comresearchgate.net These models can provide quantitative predictions of potency and can help to elucidate the key molecular features driving the biological response.

For the chlorophenyl benzoate class of compounds, a robust SAR/QSAR model would enable the in-silico screening of a virtual library of analogs, identifying those with the highest predicted activity and the most favorable ADME properties. This computational approach significantly accelerates the drug discovery process, allowing for the efficient optimization of lead compounds like "this compound" into potentially new therapeutic agents.

Mechanistic Studies of Biological Activity

Anticancer Potential and Associated Mechanistic Insights

The potential for methyl 2-(3-chlorophenyl)benzoate to act as an anticancer agent is an area of active investigation. Studies on related benzoate (B1203000) derivatives suggest that these compounds can exhibit cytotoxic effects against various cancer cell lines. The underlying mechanisms are thought to involve the inhibition of critical cellular processes and the induction of programmed cell death.

Inhibition of Tumor Cell Proliferation and Induction of Apoptotic Pathways

While specific data on this compound is not extensively available, related compounds have been shown to inhibit the growth of cancer cells. The induction of apoptosis, or programmed cell death, is a key mechanism by which many anticancer agents exert their effects. This process involves a cascade of events leading to the dismantling of the cell. For some benzoate derivatives, their cytotoxic effects have been linked to the initiation of apoptotic pathways, though the precise molecular triggers for this compound are yet to be fully elucidated. The process of apoptosis is tightly regulated by a variety of proteins, and its induction is a hallmark of effective cancer therapy. mdpi.comnih.gov

Interference with Cellular Signaling Pathways and Enzyme Inhibition (e.g., serine proteases)

The ability of small molecules to interfere with cellular signaling pathways that are crucial for cancer cell survival and proliferation is a key area of anticancer drug development. Methyl benzoate derivatives have been investigated for their potential to inhibit enzymes within these pathways. nih.gov One such class of enzymes is the serine proteases, which are involved in a wide range of physiological and pathological processes, including cancer progression. google.comnih.gov While direct inhibition of serine proteases by this compound has not been definitively established, the structural features of benzoate compounds make them candidates for such interactions.

Role of the Chlorophenyl Moiety in Cytotoxicity and Selective Action

The presence and position of a chlorine atom on the phenyl ring can significantly influence the biological activity of a compound. In various classes of compounds, the inclusion of a chlorophenyl group has been associated with enhanced cytotoxic and selective anticancer activity. This is because the chlorine atom can alter the electronic properties and lipophilicity of the molecule, potentially improving its ability to interact with biological targets and traverse cell membranes. However, the specific contribution of the 3-chloro substitution in this compound to its cytotoxic profile and selectivity for cancer cells over normal cells requires further detailed investigation.

Antimicrobial and Antifungal Activities

In addition to its potential anticancer effects, this compound and related compounds have been explored for their ability to combat microbial and fungal pathogens.

Spectrum of Activity and Efficacy Against Diverse Pathogens

Studies on methyl benzoate and its derivatives have indicated a range of antimicrobial and antifungal activities. For instance, methyl 2,3-dihydroxybenzoate has shown broad antifungal activity against various plant pathogens, with minimum inhibitory concentrations (MICs) in the range of 32 to 64 μg/mL for certain fungi. nih.gov The antimicrobial efficacy of benzoate compounds can vary depending on the specific microbial or fungal strain. While detailed data on the spectrum of activity for this compound is not yet available, the general activity of this class of compounds suggests potential for further exploration.

Below is a table summarizing the antifungal activity of a related compound, Methyl 2,3-dihydroxybenzoate (M2,3DB), against various plant pathogens.

| Plant Pathogen | Inhibition (%) at 50 µg/mL | MIC (µg/mL) |

| Botrytis cinerea | Nearly complete | 32 |

| Rhizoctonia solani | Nearly complete | 32 |

| Phytophthora capsici | 48.8 | Not reported |

| Fusarium oxysporum f. sp lycopersici | 36.6 | 64 |

| Data from a study on Methyl 2,3-dihydroxybenzoate, a related compound. nih.gov |

Proposed Mechanisms of Action (e.g., cell membrane penetration, reactive oxygen species generation)

The proposed mechanisms by which benzoate derivatives exert their antimicrobial effects are multifaceted. One potential mechanism is the disruption of the microbial cell membrane. nih.govnih.gov The lipophilic nature of these compounds may facilitate their penetration of the lipid bilayer, leading to a loss of membrane integrity and leakage of cellular contents. Another proposed mechanism involves the generation of reactive oxygen species (ROS). nih.govnih.gov ROS are highly reactive molecules that can cause damage to essential cellular components such as DNA, proteins, and lipids, ultimately leading to microbial cell death. The specific mechanisms employed by this compound against various pathogens are an area that warrants further investigation to fully understand its antimicrobial potential.

Neurological Activity and Receptor Interactions

The neurological activity of compounds structurally related to this compound suggests a potential for interaction with key receptors in the central nervous system.

Dopamine (B1211576) Receptor Modulation: The dopaminergic system is a critical target for drugs addressing neurological and psychiatric disorders. Research has shown that certain ligands can modulate dopamine receptor activity. For instance, D(3) receptor ligands have been found to influence extracellular dopamine levels by modulating the dopamine transporter activity. nih.gov Specifically, D(3) receptor activation can lead to an increase in dopamine uptake in the nucleus accumbens. nih.gov While direct studies on this compound are lacking, its structural elements are present in molecules known to interact with dopamine receptors. nih.govgoogle.com

Another related compound, Methyl-2-Amino-3-Methoxybenzoate (MAM), has demonstrated potential as an antipsychotic agent by reducing behaviors induced by dopaminergic agents in animal models. nih.gov MAM was found to antagonize the effects of a dopamine D2/D1 receptor agonist, highlighting the potential for methyl benzoate derivatives to modulate dopaminergic pathways. nih.gov

Other Receptor Interactions: The broader class of benzodiazepines, which share some structural similarities with substituted phenyl compounds, are well-known for their interaction with central benzodiazepine (B76468) receptors (CBRs) and peripheral benzodiazepine receptors (PBRs), also known as translocator protein (TSPO). nih.gov These receptors are involved in various neurological processes. nih.gov Furthermore, 2,3-benzodiazepine derivatives have been shown to interact with AMPA receptors, which are crucial for glutamatergic synaptic transmission. mdpi.com

The following table summarizes the neurological activities of related compounds, which may provide a basis for future investigation into this compound.

| Compound/Class | Target Receptor/System | Observed Effect |

| D(3) Receptor Ligands | Dopamine D(3) Receptor | Modulate dopamine clearance nih.gov |

| Methyl-2-Amino-3-Methoxybenzoate (MAM) | Dopaminergic System | Antipsychotic-like activity nih.gov |

| Benzodiazepines | CBR and PBR/TSPO | Sedative and anxiolytic properties nih.gov |

| 2,3-Benzodiazepine Derivatives | AMPA Receptors | Inhibition of AMPA receptor subunits mdpi.com |

Anti-inflammatory Properties and Enzyme Modulation

While specific studies on the anti-inflammatory properties of this compound are not prominent, research on related chemical structures indicates a potential for such activity.

Enzyme Modulation: The inhibition of enzymes involved in the inflammatory cascade is a key mechanism for many anti-inflammatory drugs. For instance, bis-benzimidazole derivatives, which are structurally distinct but also aromatic compounds, have been shown to inhibit the catalytic activity of topoisomerase I and topoisomerase II. nih.gov

Research into organodiselenide compounds, some of which are based on anthranilic acid derivatives, has revealed that they can possess antioxidant properties. mdpi.com Antioxidant activity is often linked to anti-inflammatory effects, as oxidative stress can be a significant contributor to inflammation.

Other Emerging Biological Activities

Beyond neurological and potential anti-inflammatory effects, compounds with similar core structures to this compound have been investigated for other biological activities.

Antimicrobial and Antitumor Potential: A study on transition metal complexes of a related compound, Methyl 2-((4-chlorophenyl)(hydroxy)methyl)acrylate, found that the cobalt complex exhibited excellent antibacterial activity against S. aureus, E. coli, B. pumilis, and S. typhi. researchgate.net Additionally, all the tested metal complexes of this compound were found to be active antioxidants. researchgate.net

Furthermore, certain organodiselenide-tethered methyl anthranilates have demonstrated notable antimicrobial and antitumor activities. mdpi.com For example, methyl 2-amino-5-(methylselanyl)benzoate showed significant antifungal activity and promising antibacterial activity against E. coli and S. aureus. mdpi.com Some of these compounds also exhibited cytotoxic effects against liver and breast carcinoma cell lines. mdpi.com

The parent compound, methyl benzoate, has been recognized as an environmentally safe insecticide with multiple modes of action, including as a fumigant and contact toxicant against various pests. mdpi.com

The diverse biological activities observed in structurally related compounds are summarized in the table below.

| Compound/Class | Biological Activity | Key Findings |

| Methyl 2-((4-chlorophenyl)(hydroxy)methyl)acrylate Metal Complexes | Antibacterial, Antioxidant | Cobalt complex showed broad-spectrum antibacterial activity researchgate.net |

| Organodiselenide-tethered Methyl Anthranilates | Antimicrobial, Antitumor | Showed activity against bacteria, fungi, and cancer cell lines mdpi.com |

| Methyl Benzoate | Insecticidal | Effective against a range of agricultural and urban pests mdpi.com |

While these findings provide a preliminary indication of the potential biological activities of this compound, it is crucial to note that direct experimental evidence for this specific compound is necessary for confirmation.

Environmental Fate and Degradation Pathways

Biodegradation Mechanisms and Microbial Metabolism

The biodegradation of Methyl 2-(3-chlorophenyl)benzoate is anticipated to be a multi-step process, initiated by the hydrolysis of the ester linkage, followed by the breakdown of the resulting chlorinated biphenyl (B1667301) carboxylic acid.

Currently, no specific microorganisms have been reported to degrade this compound. However, the initial step of ester hydrolysis is a common biochemical reaction. For instance, Enterobacter cloacae strain EM has been shown to hydrolyze methylparaben (methyl 4-hydroxybenzoate), a structurally similar ester. nih.gov This suggests that a wide range of bacteria and fungi possessing non-specific esterase activity could potentially initiate the degradation of this compound.

Following the initial hydrolysis, the resulting 2-(3-chlorophenyl)benzoic acid would require specialized metabolic capabilities for further degradation. Numerous bacterial strains have been identified that can degrade 3-chlorobenzoic acid (3-CBA), a key structural component of the target molecule. These include species from the genera Caballeronia, Paraburkholderia, and Cupriavidus. rsc.org For example, Caballeronia sp. 19CS4-2 and Paraburkholderia sp. 19CS9-1 have demonstrated the ability to utilize 3-CBA as a sole carbon and energy source. rsc.org Additionally, various strains of Rhodopseudomonas palustris are capable of degrading 2- and 3-chlorobenzoate. nih.gov It is plausible that similar microorganisms could be involved in the breakdown of 2-(3-chlorophenyl)benzoic acid.

The degradation of the 3-chlorophenyl moiety of 2-(3-chlorophenyl)benzoic acid is likely to proceed through the well-established chlorocatechol ortho-cleavage pathway. This pathway is a common strategy employed by aerobic bacteria to mineralize chlorinated aromatic compounds. rsc.org

Based on the degradation of 3-chlorobenzoic acid, the proposed pathway for the 3-chlorophenyl portion of the molecule would involve the following key steps:

Dioxygenation: The aromatic ring is first attacked by a dioxygenase enzyme, such as benzoate (B1203000) 1,2-dioxygenase, leading to the formation of a dihydroxy-cyclohexadiene derivative.

Dehydrogenation: This intermediate is then dehydrogenated to form 3-chlorocatechol (B1204754).

Ring Cleavage: The 3-chlorocatechol undergoes ortho-ring cleavage, catalyzed by a chlorocatechol 1,2-dioxygenase. This reaction breaks the aromatic ring between the two hydroxyl groups to form 2-chloro-cis,cis-muconic acid.

Further Metabolism: Subsequent enzymatic reactions would then convert this intermediate into compounds that can enter central metabolic pathways, such as the tricarboxylic acid (TCA) cycle.

Genomic analyses of 3-CBA degrading bacteria have identified the cbe and tfd gene clusters, which encode the enzymes responsible for this ortho-cleavage pathway. rsc.org

While the chlorocatechol pathway addresses the chlorinated ring, the degradation of the non-chlorinated phenyl ring and the carboxylated phenyl ring of the 2-phenylbenzoic acid backbone could involve pathways for hydroxybenzoates. For instance, if hydroxylation of the benzoic acid moiety occurs, degradation could proceed via protocatechuate or gentisate pathways.

In a study on 3-CBA degrading bacteria, Cupriavidus sp. 19C6 was found to possess putative genes for the metabolism of 3-hydroxybenzoate via the gentisate pathway. rsc.org This suggests that some bacteria may have multiple pathways for degrading aromatic acids. The degradation of 4-hydroxybenzoic acid often proceeds through the protocatechuate pathway, which also involves ring cleavage by dioxygenases and eventual entry into the TCA cycle. rsc.org

The key enzymes driving the biodegradation of the aromatic portions of this compound are dioxygenases. These enzymes are crucial for initiating the breakdown of the stable aromatic rings by incorporating both atoms of molecular oxygen.

Benzoate 1,2-dioxygenase: This enzyme would likely catalyze the initial attack on the benzoate ring of 2-(3-chlorophenyl)benzoic acid, leading to the formation of a dihydrodiol.

Chlorocatechol 1,2-dioxygenase: This enzyme is essential for the ortho-cleavage of the 3-chlorocatechol intermediate, a critical step in the degradation of the chlorinated ring.

Catechol 2,3-dioxygenase: While the ortho-cleavage pathway is common for chlorinated catechols, some bacteria utilize a meta-cleavage pathway for non-chlorinated catechols, involving catechol 2,3-dioxygenase. However, this pathway can be inhibited by chlorinated substrates in some cases.

Genomic and proteomic studies of bacteria that degrade related compounds provide significant insights into the potential degradation pathways for this compound. For example, the genomic analysis of 3-CBA-degrading bacteria like Caballeronia sp. 19CS4-2 and Paraburkholderia sp. 19CS9-1 has revealed the presence of gene clusters (cbe and tfd) that encode the enzymes for the chlorocatechol ortho-cleavage pathway. rsc.orgnih.gov

Furthermore, proteomic analyses could identify the specific enzymes expressed by microorganisms in the presence of this compound, confirming their role in its degradation. Such studies would be invaluable in elucidating the complete metabolic pathway and the regulatory networks involved.

Abiotic Degradation Processes

In addition to microbial action, abiotic processes can contribute to the transformation of this compound in the environment.

Hydrolysis: The ester linkage of this compound is susceptible to hydrolysis, which is the chemical breakdown of the compound due to reaction with water. This reaction can be catalyzed by acids or bases. libretexts.orglibretexts.org The rate of hydrolysis is influenced by pH and temperature. oieau.fr Under environmentally relevant conditions, the hydrolysis of methyl benzoate esters can have half-lives ranging from months to years. oieau.fr The hydrolysis of this compound would yield 2-(3-chlorophenyl)benzoic acid and methanol (B129727). quora.com

Photodegradation: Photodegradation, or photolysis, is the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun. Chlorinated aromatic compounds can be susceptible to photodegradation. For instance, 2-chlorobenzoic acid has been shown to undergo photodegradation in the presence of a photocatalyst like titanium dioxide (TiO2) under UV light. nih.gov The photodegradation of structurally related compounds, such as benzophenone (B1666685) derivatives, is also well-documented and can be influenced by other substances in the water. mdpi.com It is therefore likely that this compound and its degradation product, 2-(3-chlorophenyl)benzoic acid, can be transformed by photolytic processes in sunlit surface waters.

Photodegradation Pathways Under Environmental Conditions

The photodegradation of this compound in the environment is influenced by ultraviolet (UV) radiation from the sun. This process involves the absorption of light energy by the molecule, which can lead to the breaking of chemical bonds and the formation of various degradation products. The presence of a chlorine atom on the phenyl ring and the ester group are key sites for photochemical reactions.

One potential pathway for photodegradation is the homolytic cleavage of the carbon-chlorine (C-Cl) bond. This is a common reaction for chlorinated aromatic compounds upon exposure to UV light. The C-Cl bond is weaker than the carbon-hydrogen (C-H) and carbon-carbon (C-C) bonds in the molecule, making it more susceptible to cleavage. This process generates a phenyl radical and a chlorine radical. The resulting phenyl radical is highly reactive and can undergo a variety of subsequent reactions, including hydrogen abstraction from surrounding water or organic matter to form Methyl 2-phenylbenzoate, or reaction with oxygen to form phenolic compounds.

Another possible photodegradation pathway involves reactions associated with the benzoate portion of the molecule. The ester group can undergo photo-Fries rearrangement, a process where the ester group migrates to the aromatic ring, forming hydroxy- and keto-substituted derivatives. Additionally, the aromatic rings themselves can be susceptible to photo-oxidation, leading to ring-opening and the formation of smaller, more biodegradable organic acids and eventually carbon dioxide. The presence of photosensitizers in the environment, such as humic acids found in natural waters, can accelerate the rate of photodegradation by transferring energy to the this compound molecule.

The specific products formed during photodegradation will depend on various environmental factors such as the wavelength and intensity of light, the presence of oxygen, pH, and the presence of other chemical species in the water or soil.

Hydrolysis and Ester Cleavage in Aquatic and Terrestrial Matrices

The hydrolysis of this compound is a significant degradation pathway in both aquatic and terrestrial environments. This chemical reaction involves the cleavage of the ester bond by water, resulting in the formation of 2-(3-chlorophenyl)benzoic acid and methanol. The rate of hydrolysis is highly dependent on pH and temperature.

Under neutral conditions, the hydrolysis of methyl benzoates is generally slow. However, the reaction is catalyzed by both acids and bases. In acidic environments, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water. In alkaline (basic) conditions, the hydroxide (B78521) ion (OH-), a much stronger nucleophile than water, directly attacks the carbonyl carbon, leading to a significantly faster rate of hydrolysis. This process is known as saponification. psu.edursc.org

Studies on the hydrolysis of various methyl benzoates have shown that the rate of alkaline hydrolysis is influenced by the nature and position of substituents on the aromatic rings. researchgate.netzenodo.org For this compound, the presence of the chlorine atom, an electron-withdrawing group, on the phenyl ring can influence the electron density of the ester group and affect the rate of hydrolysis.

Table 1: Factors Influencing the Hydrolysis of this compound

| Factor | Influence on Hydrolysis Rate | Mechanism |

| pH | Increases under acidic and, more significantly, under alkaline conditions. | Acid catalysis involves protonation of the carbonyl oxygen. Base catalysis (saponification) involves direct nucleophilic attack by hydroxide ions. psu.edursc.org |

| Temperature | Increases with increasing temperature. | Provides the necessary activation energy for the reaction to occur. |

| Substituents | The electron-withdrawing nature of the chlorine atom can affect the electrophilicity of the carbonyl carbon. | Electron-withdrawing groups can increase the susceptibility of the carbonyl carbon to nucleophilic attack. |

Environmental Persistence and Bioaccumulation Potential

The environmental persistence of a chemical refers to the length of time it remains in the environment before being broken down by chemical, physical, or biological processes. nih.gov For this compound, its persistence is determined by the rates of its degradation pathways, primarily photodegradation and hydrolysis, as well as microbial degradation. Chlorinated organic compounds are often more persistent than their non-chlorinated counterparts because the carbon-chlorine bond is strong and not easily broken by many microorganisms. researchgate.net

The persistence of chlorinated benzoates can vary significantly depending on environmental conditions. arizona.edu In environments with high levels of sunlight and microbial activity, degradation is likely to be faster. Conversely, in deep soil or anaerobic sediments where light and oxygen are limited, the compound may persist for longer periods.

Table 2: Factors Affecting Environmental Persistence and Bioaccumulation of this compound

| Factor | Effect on Persistence | Effect on Bioaccumulation Potential |

| Photodegradation | Decreases persistence in the presence of sunlight. | Indirectly reduces bioaccumulation by transforming the parent compound. |

| Hydrolysis | Decreases persistence, especially at alkaline pH. psu.edursc.org | Reduces bioaccumulation by forming a more water-soluble carboxylic acid. |

| Microbial Degradation | Decreases persistence in biologically active environments. arizona.edu | Reduces bioaccumulation by breaking down the compound. |

| Lipophilicity (Kow) | Does not directly affect persistence. | A higher Kow value suggests a higher potential for bioaccumulation. |

Bioremediation Strategies and Applications for Chlorinated Benzoate Esters

Bioremediation is an engineered process that utilizes microorganisms to degrade or transform hazardous substances into less toxic or non-toxic forms. clu-in.org For chlorinated benzoate esters like this compound, bioremediation strategies primarily focus on the microbial degradation of the chlorinated aromatic rings and the ester linkage.

A variety of microorganisms have been shown to degrade chlorinated benzoates under both aerobic and anaerobic conditions. arizona.eduresearchgate.net Under aerobic conditions, bacteria can utilize chlorinated benzoates as a source of carbon and energy. The initial step often involves the enzymatic cleavage of the ester bond by esterases, releasing the corresponding chlorinated benzoic acid and alcohol. The chlorinated benzoic acid can then be degraded through various pathways, often initiated by dioxygenase enzymes that incorporate oxygen into the aromatic ring, leading to ring cleavage and eventual mineralization to carbon dioxide, water, and chloride ions. arizona.eduresearchgate.net

Under anaerobic conditions, a different set of microorganisms can carry out the reductive dechlorination of chlorinated benzoates. arizona.edu In this process, the chlorine atom is removed from the aromatic ring and replaced with a hydrogen atom. This is a crucial first step as the resulting non-chlorinated benzoate is generally more readily biodegradable by a wider range of microorganisms. Some bacteria are capable of using chlorinated benzoates as an electron acceptor in a process called halorespiration. arizona.edu For instance, Desulfomonile tiedjei is a well-studied bacterium that can reductively dehalogenate 3-chlorobenzoate. arizona.edu

Bioremediation strategies for sites contaminated with chlorinated benzoate esters can include:

Monitored Natural Attenuation: Relying on the naturally occurring microbial populations to degrade the contaminants over time. clu-in.org

Biostimulation: The addition of nutrients (e.g., nitrogen, phosphorus) and/or electron donors (e.g., lactate, benzoate) to stimulate the growth and activity of indigenous microorganisms capable of degrading the contaminants. epa.gov

Bioaugmentation: The introduction of specific microbial strains or consortia with known capabilities to degrade the target contaminants into the contaminated environment. clu-in.org

The selection of an appropriate bioremediation strategy depends on the specific characteristics of the contaminated site, including the concentration of the contaminant, the presence of other pollutants, and the geochemical conditions of the soil or groundwater.

Table 3: Bioremediation Approaches for Chlorinated Benzoate Esters

| Strategy | Description | Key Microbial Processes |

| Aerobic Bioremediation | Degradation in the presence of oxygen. | Ester hydrolysis, dioxygenase-mediated ring cleavage. arizona.eduresearchgate.net |

| Anaerobic Bioremediation | Degradation in the absence of oxygen. | Reductive dechlorination (halorespiration), subsequent degradation of the dehalogenated product. arizona.edu |